molecular formula C10H11NO B052284 3,4,6-Trimethylbenzo[d]isoxazole CAS No. 118251-97-1

3,4,6-Trimethylbenzo[d]isoxazole

Cat. No.: B052284
CAS No.: 118251-97-1
M. Wt: 161.2 g/mol
InChI Key: MQNLOSUZXRWPIB-UHFFFAOYSA-N
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Description

3,4,6-Trimethylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by three methyl groups attached to the benzene ring fused with the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethylbenzo[d]isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3 + 2) cycloaddition reaction . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

3,4,6-Trimethylbenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Trimethylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Trimethylbenzo[d]isoxazole is unique due to the specific positioning of its three methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4,6-trimethyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-4-7(2)10-8(3)11-12-9(10)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNLOSUZXRWPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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